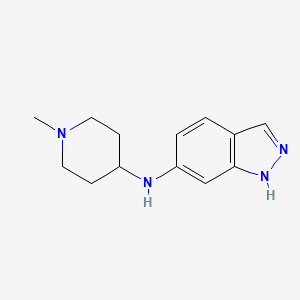

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

CAS No.: 416880-15-4

Cat. No.: VC3039618

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416880-15-4 |

|---|---|

| Molecular Formula | C13H18N4 |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine |

| Standard InChI | InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16) |

| Standard InChI Key | BMXWPHUGOCWWGU-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |

| Canonical SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |

Introduction

Structural Characterization and Basic Properties

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine (CID: 43743414) belongs to the indazole family of heterocyclic compounds. The molecule consists of a 1H-indazole core with an amino group at the 6-position, which connects to a 4-position of a 1-methylpiperidine ring. Its molecular formula is C₁₃H₁₈N₄, with a calculated molecular weight of approximately 230.31 g/mol .

Structural Components

The compound contains several key structural elements:

-

A 1H-indazole scaffold (bicyclic aromatic heterocycle)

-

An amino (-NH-) linker at the 6-position of the indazole

-

A piperidine ring with N-methylation

-

Multiple nitrogen atoms that can participate in hydrogen bonding

The presence of the indazole scaffold provides aromatic character and potential for π-π interactions, while the piperidine moiety adds basic character and conformational flexibility to the molecule. The amino linker serves as a hydrogen bond donor, enhancing potential interactions with biological targets.

Physical and Chemical Properties

Table 1: Predicted physicochemical properties of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 230.31 g/mol | Calculated from formula |

| LogP (estimated) | 1.8-2.5 | Predicted based on structure |

| Hydrogen Bond Donors | 2 | NH groups (indazole and linker) |

| Hydrogen Bond Acceptors | 4 | Nitrogen atoms in structure |

| Rotatable Bonds | 3 | Excluding ring systems |

| Topological Polar Surface Area | ~53 Ų | Estimated from functional groups |

The compound was registered in PubChem on July 21, 2009, with the most recent modification recorded on April 5, 2025 (note: future date indicating a scheduled update) .

Indazole Scaffold: Significance and Properties

The indazole heterocyclic system represents an important pharmacophore in medicinal chemistry. It consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system with distinctive electronic properties.

Spectroscopic Characteristics of Indazole Derivatives

Based on NMR studies of various indazole compounds, the aromatic protons in the 1H-indazole system typically exhibit the following chemical shift patterns in DMSO-d₆ :

Table 2: Typical ¹H NMR chemical shifts for indazole protons

| Position | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H3 | 8.09-8.54 | s or d |

| H4 | 7.72-8.03 | d or dd |

| H5 | 7.17-7.99 | t or dd |

| H6 | 7.41-8.27 | dd or d |

| H7 | 7.77-8.78 | d |

| NH (indazole) | 13.64-13.95 | s (broad) |

For N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine specifically, the H6 position is substituted with the amino linkage, which would alter the aromatic proton pattern compared to unsubstituted indazole.

Structure-Activity Relationships in Indazole Derivatives

Understanding the relationship between structural features and biological activity provides insights into the potential pharmacological profile of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine.

Key Structure-Activity Observations from Related Compounds

Research on structurally related indazole derivatives has revealed several important structure-activity relationships:

-

The indazole NH group often serves as a hydrogen bond donor in interactions with target proteins

-

Substitution at the 6-position of indazole significantly influences biological activity and selectivity

-

Basic nitrogen-containing groups (such as piperidine or piperazine) often enhance binding to kinase ATP-binding sites

-

N-methylation can improve metabolic stability and modulate basicity

Significance of the Piperidine Moiety

The presence of a 1-methylpiperidine group in N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is particularly noteworthy. Studies of related compounds have shown that:

-

Piperidine substituents can enhance aqueous solubility compared to non-basic groups (LogD values typically reduced by 0.8-1.2 units)

-

N-methylation of the piperidine increases lipophilicity while maintaining the basic character

-

The conformational flexibility of the piperidine ring allows adaptation to various binding pockets

Research on imidazo[1,2-b]pyridazin-8-amine derivatives demonstrated that replacing a cyclopropylmethyl substituent with N-methylpiperidin-4-yl improved aqueous solubility (KSol increased from ~2 μM to 58 μM) while maintaining biological activity .

Analytical Characterization and Identification Methods

Spectroscopic Analysis

For the characterization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several analytical techniques would be applicable:

NMR Spectroscopy

Expected key signals in ¹H NMR (predicted based on related structures):

-

Indazole H3: ~8.1-8.3 ppm (s)

-

Aromatic protons: 7.2-7.8 ppm (complex pattern due to substitution at C6)

-

NH linker: ~6.5-7.0 ppm (likely broad)

-

Piperidine CH: ~3.5-3.8 ppm (m)

-

N-CH₃: ~2.3-2.5 ppm (s)

-

Piperidine CH₂ groups: 1.5-3.2 ppm (complex multiplets)

-

Indazole NH: ~13.5-14.0 ppm (broad s)

Mass Spectrometry

Expected major fragments:

-

Molecular ion [M+H]⁺: m/z 231

-

Loss of methyl group: m/z 216

-

Indazole fragment: m/z ~118

Chromatographic Methods

HPLC analysis using reverse-phase conditions would be suitable for purity determination and quantification. Typical conditions might include:

-

Column: C18 (150 × 4.6 mm, 5 μm)

-

Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

-

Detection: UV at 254 nm and 280 nm

Future Research Directions

Medicinal Chemistry Optimization Strategies

For medicinal chemistry optimization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several approaches could be considered:

-

Modification of the piperidine ring (size, substitution pattern)

-

Variation of the linking group between indazole and piperidine

-

Introduction of additional substituents on the indazole core

-

Exploration of alternative N-substituents on the piperidine to modulate basicity and lipophilicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume